molecular formula C12H11BrN4O B2655985 (5-bromopyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034544-73-3

(5-bromopyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Cat. No. B2655985
M. Wt: 307.151
InChI Key: XOKBWDSSXBORFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-bromopyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

  • Role in Adenosine Kinase Inhibition : Compounds similar to "(5-bromopyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone" have been studied for their role as adenosine kinase inhibitors. Adenosine kinase (AK) is an enzyme that plays a critical role in cellular energy transfer and signal transduction. Inhibiting this enzyme has therapeutic potential in various medical conditions. For example, a study on 4-amino-5,7-disubstituted pyridopyrimidines, which share structural similarities with the compound , showed these molecules to be potent, non-nucleoside inhibitors of adenosine kinase. This property is significant in the development of new drugs for treating diseases where adenosine plays a key role, such as epilepsy, pain, and inflammation​​.

  • Structural Significance in Medicinal Chemistry : The structure of this compound, featuring a pyridine ring and a pyrazolopyrimidine ring, makes it of interest in the synthesis of various pharmaceutical agents. The presence of these heterocyclic compounds is common in drugs due to their diverse pharmacological activities. The bromine atom in the compound may also be used in further chemical reactions to create derivatives with varied medicinal properties.

  • Potential for Drug Discovery : Compounds like "(5-bromopyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone" are often explored in drug discovery for their unique interactions with biological targets. Their structure allows for the exploration of novel interactions with enzymes, receptors, and other proteins, potentially leading to the discovery of new therapeutic agents.

properties

IUPAC Name

(5-bromopyridin-3-yl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O/c13-10-5-9(6-14-7-10)12(18)16-3-4-17-11(8-16)1-2-15-17/h1-2,5-7H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKBWDSSXBORFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-bromopyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

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